molecular formula C16H17Br2N3 B11942232 4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline CAS No. 197962-02-0

4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline

Cat. No.: B11942232
CAS No.: 197962-02-0
M. Wt: 411.13 g/mol
InChI Key: RBQUXXITCQLGHF-UHFFFAOYSA-N
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Description

4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline is an aromatic azo compound characterized by the presence of two bromine atoms on the phenyl ring and an azo linkage (-N=N-) connecting the phenyl ring to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization coupling reaction. The process begins with the reduction of 2,6-dibromonitrobenzene to 2,6-dibromoaniline using iron and acetic acid at elevated temperatures. The resulting 2,6-dibromoaniline is then diazotized using sodium nitrite and hydrochloric acid, followed by coupling with N,N-diethylaniline to form the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline can undergo various chemical reactions, including:

    Oxidation: The azo linkage can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form hydrazo compounds or amines.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products

    Oxidation: Formation of azoxy compounds.

    Reduction: Formation of hydrazo compounds or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through the azo linkage. The compound can undergo photoisomerization, changing from trans to cis configuration upon exposure to light. This property is utilized in various applications, including molecular switches and sensors. The bromine atoms on the phenyl ring also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,5-dibromophenyl)diazenyl]-N,N-dimethylaniline
  • 4-[(2,5-dibromophenyl)diazenyl]-N,N-dioctylaniline
  • Methyl 4-bromo-3-[(2,6-difluorophenyl)diazenyl]benzoate

Uniqueness

4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its chemical reactivity and physical properties. The presence of the diethylamino group also enhances its solubility and interaction with various substrates, making it a versatile compound for research and industrial applications .

Properties

CAS No.

197962-02-0

Molecular Formula

C16H17Br2N3

Molecular Weight

411.13 g/mol

IUPAC Name

4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C16H17Br2N3/c1-3-21(4-2)13-10-8-12(9-11-13)19-20-16-14(17)6-5-7-15(16)18/h5-11H,3-4H2,1-2H3

InChI Key

RBQUXXITCQLGHF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=CC=C2Br)Br

Origin of Product

United States

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